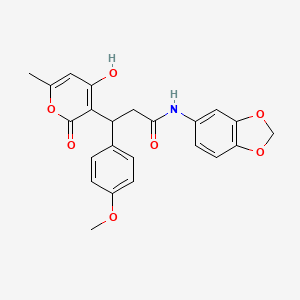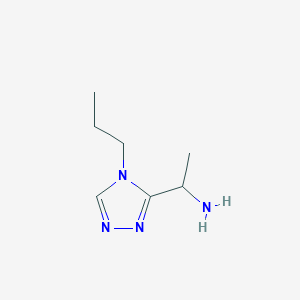![molecular formula C16H13N3OS B14943977 2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with hydroxyethyl sulfanyl, methyl, phenyl, and dicarbonitrile groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the thiomethylation of a precursor compound using formaldehyde and 2-sulfanylethanol in an ethyl acetate-pyridine medium . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Halogenating agents and strong bases are often used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile involves its interaction with specific molecular targets. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The nitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxyethyl)sulfanylmethyl]indol-3-yl acetic acid: Similar in having a hydroxyethyl sulfanyl group but differs in the core structure.
4-[(2-Hydroxyethyl)sulfanyl]pyrimidine derivatives: Shares the hydroxyethyl sulfanyl group but has a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile is unique due to its combination of functional groups, which provides a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C16H13N3OS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-6-methyl-5-phenylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C16H13N3OS/c1-11-15(12-5-3-2-4-6-12)13(9-17)14(10-18)16(19-11)21-8-7-20/h2-6,20H,7-8H2,1H3 |
InChI Key |
IZTBCZDIBVLREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCCO)C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane](/img/structure/B14943900.png)
![6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943901.png)

![4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943908.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14943923.png)
![2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B14943931.png)
![2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14943938.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14943945.png)
![4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine](/img/structure/B14943951.png)
![3-(4-chlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943954.png)


